Citreovirone

Description

Properties

CAS No. |

103955-67-5 |

|---|---|

Molecular Formula |

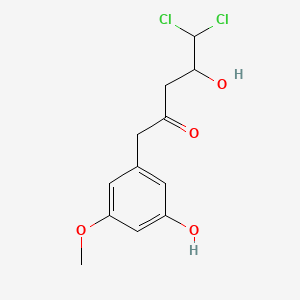

C12H14Cl2O4 |

Molecular Weight |

293.14 |

IUPAC Name |

5,5-dichloro-4-hydroxy-1-(3-hydroxy-5-methoxyphenyl)pentan-2-one |

InChI |

InChI=1S/C12H14Cl2O4/c1-18-10-4-7(2-8(15)5-10)3-9(16)6-11(17)12(13)14/h2,4-5,11-12,15,17H,3,6H2,1H3 |

InChI Key |

ASUNQAFARHTUFP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)O)CC(=O)CC(C(Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Citreovirone shares structural and functional similarities with several fungal metabolites. Below is a detailed comparison:

3′-Methoxythis compound (Compound 247)

- Source : Co-isolated with this compound from Penicillium sp. .

- Structural Differences : Contains an additional methoxy group at C-3′ compared to this compound .

- Bioactivity: Exhibits identical MIC values to this compound against E. coli (62.6 μg/mL) and S.

Helvolic Acid (Compound 100)

- Source : Derived from the same Penicillium sp. as this compound .

- Structural Differences: A triterpenoid lacking the dichloroaromatic core of this compound .

- Bioactivity: Demonstrates superior antibacterial activity, particularly against S. aureus (MIC = 5.8 μg/mL) and Pseudomonas aeruginosa (MIC = 4.6 μg/mL), likely due to its distinct mechanism of action targeting bacterial membranes .

Compound 1 (Exophiala pisciphila Metabolite)

- Source : Soil-derived fungus Exophiala pisciphila .

- Structural Differences : Lacks the methoxy and chlorine substituents of this compound but incorporates a methyl group .

- Bioactivity: No direct MIC data available, but structural simplification (absence of halogenation) may reduce antibacterial efficacy compared to this compound .

Citreoviridin

- Source : Penicillium spp., distinct from this compound-producing strains .

- Structural Differences : A polyketide with a pyran-2-one core, contrasting with this compound’s benzene ring system .

Comparative Data Table

Key Research Findings

Structural-Activity Relationship : The chlorine and methoxy groups in this compound are critical for its moderate antibacterial activity. Their absence in compounds like Compound 1 correlates with reduced or unmeasured efficacy .

Potency Hierarchy: Helvolic acid outperforms this compound against Gram-positive pathogens, highlighting the role of non-polyketide scaffolds in enhancing bioactivity .

Taxonomic Specificity: this compound’s analogs (e.g., 3′-methoxythis compound) are predominantly found in Penicillium spp., whereas structurally distinct compounds like citreoviridin occur in divergent fungal lineages .

Q & A

Q. What methodologies are employed to isolate Citreovirone from fungal sources, and how is purity ensured during extraction?

this compound is isolated from Penicillium citreo-viride mycelium using solvent extraction followed by chromatographic techniques (e.g., column chromatography). Purity is validated via high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HR-ESI-MS confirms the molecular formula (C₁₁H₁₄O₄), while ¹H- and ¹³C-NMR identify functional groups and structural motifs .

Q. Which spectroscopic techniques are critical for elucidating this compound’s structure, and how are spectral contradictions resolved?

Structural elucidation relies on NMR (¹H, ¹³C, HSQC, HMBC, COSY) and infrared (IR) spectroscopy. Contradictions in substituent positions (e.g., methoxy vs. hydroxy groups) are resolved by comparing spectral data with analogs. For instance, HMBC correlations in this compound derivatives clarify connectivity, while chemical shifts differentiate chlorine substitution from methyl groups .

Q. What in vitro models are used to evaluate this compound’s cytotoxic activity, and how is bioactivity quantified?

Cytotoxicity is assessed using cell viability assays (e.g., MTT) against cancer cell lines. Dose-response curves and IC₅₀ values are calculated to quantify potency. Researchers must validate results with triplicate experiments and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s biosynthetic pathways be reconciled using comparative metabolomics?

Discrepancies in biosynthetic routes (e.g., polyketide vs. terpenoid origins) are addressed via comparative metabolomics. Liquid chromatography-mass spectrometry (LC-MS) profiles of fungal extracts and gene knockout strains identify precursor metabolites. Isotopic labeling (e.g., ¹³C-glucose) traces carbon flux, clarifying pathway intermediates .

Q. What experimental strategies optimize this compound’s yield in submerged fermentation, and how are process variables statistically validated?

Response surface methodology (RSM) and Plackett-Burman designs optimize fermentation parameters (pH, temperature, nutrient ratios). Multivariate regression models identify significant variables (e.g., carbon source), while ANOVA validates their impact on yield. Contour plots visualize optimal conditions .

Q. How do researchers differentiate this compound’s mechanism of action from structurally similar metabolites using molecular docking?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., tubulin). Comparative analysis of binding poses and interaction energies (ΔG) distinguishes this compound’s mechanism from analogs. Results are validated via mutagenesis studies and surface plasmon resonance (SPR) .

Q. What statistical approaches address variability in this compound’s bioactivity data across studies?

Meta-analysis aggregates data from multiple studies, applying random-effects models to account for heterogeneity. Sensitivity analyses exclude outliers, while funnel plots detect publication bias. Researchers must report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) for transparency .

Methodological Guidelines

- Data Reliability : Use triplicate measurements and blinded analysis to minimize bias in cytotoxicity assays .

- Structural Validation : Combine 2D-NMR (HSQC, HMBC) with X-ray crystallography for unambiguous structural assignments .

- Ethical Compliance : Ensure biosafety protocols (e.g., BSL-2) are followed when handling fungal cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.